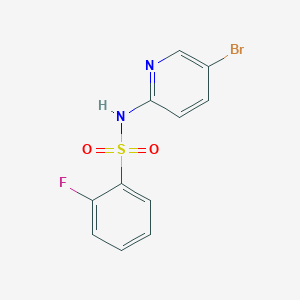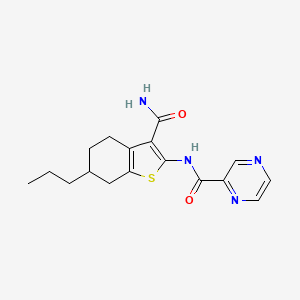![molecular formula C21H21N3O2S2 B10969051 4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B10969051.png)
4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine moiety, and a phenylsulfanyl group
Preparation Methods
The synthesis of 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step involves the reaction of the thiophene derivative with a phenylsulfanyl reagent, such as phenylsulfanyl chloride, under suitable conditions.
Acetylation: The acetyl group is introduced through the reaction with acetic anhydride or acetyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine, such as 3-pyridinemethylamine, under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE include other thiophene derivatives, pyridine-containing compounds, and phenylsulfanyl-substituted molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Similar compounds include:
- 2-Acetylamino-3-thiophenecarboxamide
- 3-Pyridinemethyl-2-thiophenecarboxamide
- Phenylsulfanyl-2-thiophenecarboxamide
Properties
Molecular Formula |
C21H21N3O2S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S2/c1-14-15(2)28-21(24-18(25)13-27-17-8-4-3-5-9-17)19(14)20(26)23-12-16-7-6-10-22-11-16/h3-11H,12-13H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
ZPUONEJBZUIJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)CSC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(dipentylamino)propan-2-yl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968983.png)
![2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968991.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10968995.png)

![N-{5-chloro-2-methoxy-4-[(phenylcarbonyl)amino]phenyl}-2-iodobenzamide](/img/structure/B10969009.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B10969013.png)
![(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10969020.png)
![1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone](/img/structure/B10969021.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B10969030.png)
![{2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B10969040.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10969041.png)
![4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide](/img/structure/B10969042.png)
![2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10969048.png)
